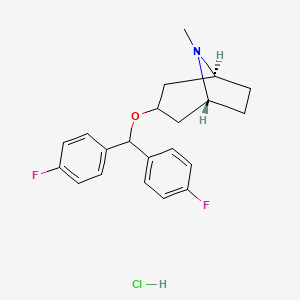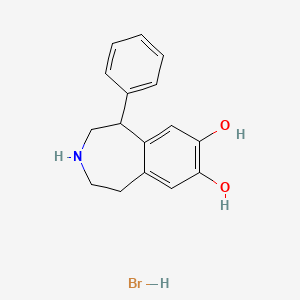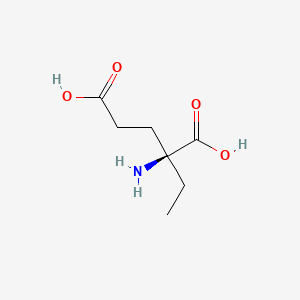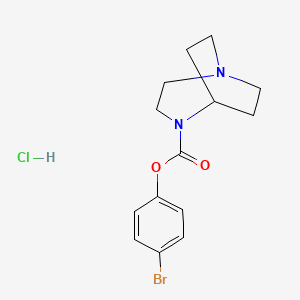
SSR 180711 hydrochloride
Vue d'ensemble
Description
SSR 180711 hydrochloride is an orally active, selective, and reversible α7 acetylcholine nicotinic receptor (n-AChRs) partial agonist . It can act on rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) . SSR 180711 hydrochloride increases glutamatergic neurotransmission, ACh release, and long-term potentiation (LTP) in the hippocampus .
Molecular Structure Analysis
The molecular formula of SSR 180711 hydrochloride is C14H18BrClN2O2 . The InChI string representation of its structure isInChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13 (4-2-11)19-14 (18)17-10-9-16-7-5-12 (17)6-8-16;/h1-4,12H,5-10H2;1H . The canonical SMILES representation is C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl . Chemical Reactions Analysis
SSR 180711 hydrochloride is selective for the α7 receptor subtype compared to α4β2, α3β2, α3β4, and α1β1γδ human n-AChR subtypes (IC 50 >5 μM). SSR 180711 hydrochloride (10 μM) has no inhibition (lower than 50%) for the ionic channels, neurotransmitter, or peptide receptors .Physical And Chemical Properties Analysis
The molecular weight of SSR 180711 hydrochloride is 361.66 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass is 360.02402 g/mol, and the monoisotopic mass is also 360.02402 g/mol .Applications De Recherche Scientifique
-
- SSR 180711 hydrochloride is a partial agonist at α7 nAChR. It enhances episodic memory and reverses MK-801-induced deficits in retention of episodic memory .
- It increases extracellular dopamine levels in the rat prefrontal cortex .
- It also exhibits antidepressant-like properties .
- In rat and mouse hippocampal slices, a concentration of 0.3 mM of SSR180711 increased long-term potentiation (LTP) in the CA1 field .
-
Treatment of Neurodegenerative Diseases
- SSR 180711 hydrochloride, as a partial agonist at α7 nAChR, may have potential therapeutic applications in neurodegenerative diseases where the cholinergic system is compromised .
- It enhances episodic memory and reverses MK-801-induced deficits in retention of episodic memory .
- It increases extracellular dopamine levels in the rat prefrontal cortex .
- It also exhibits antidepressant-like properties .
-
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
-
Treatment of Parkinson’s Disease
- SSR 180711 hydrochloride may have potential therapeutic applications in Parkinson’s disease, as it increases extracellular dopamine levels in the rat prefrontal cortex .
- It enhances episodic memory and reverses MK-801-induced deficits in retention of episodic memory .
- It also exhibits antidepressant-like properties .
-
Treatment of Alzheimer’s Disease
- SSR 180711 hydrochloride, as a partial agonist at α7 nAChR, may have potential therapeutic applications in Alzheimer’s disease where the cholinergic system is compromised .
- It enhances episodic memory and reverses MK-801-induced deficits in retention of episodic memory .
- It increases extracellular dopamine levels in the rat prefrontal cortex .
- It also exhibits antidepressant-like properties .
Propriétés
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SSR 180711 hydrochloride | |
CAS RN |
446031-79-4 | |
| Record name | SSR-180711 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR-180711 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



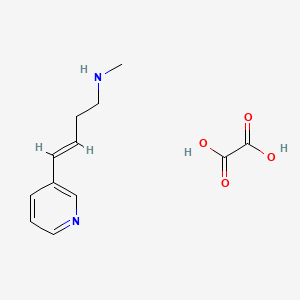
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
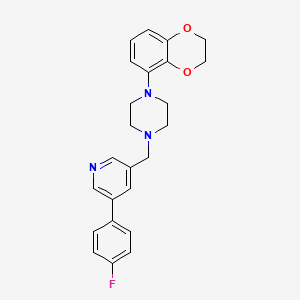
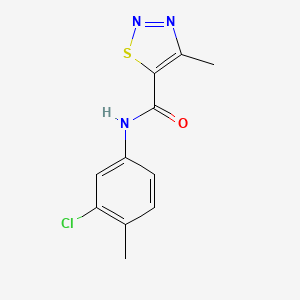
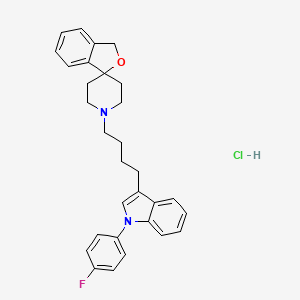
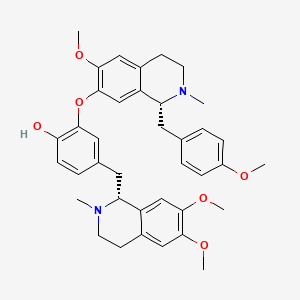
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)
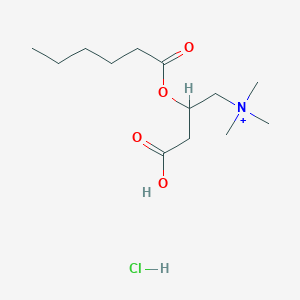
![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
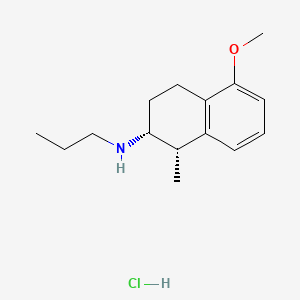
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
